Paraquat dipyridone Paraquat dipyridone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16506546
InChI: InChI=1S/C12H12N2O2/c1-13-5-3-9(7-11(13)15)10-4-6-14(2)12(16)8-10/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

Paraquat dipyridone

CAS No.:

Cat. No.: VC16506546

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Paraquat dipyridone -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 1-methyl-4-(1-methyl-2-oxopyridin-4-yl)pyridin-2-one
Standard InChI InChI=1S/C12H12N2O2/c1-13-5-3-9(7-11(13)15)10-4-6-14(2)12(16)8-10/h3-8H,1-2H3
Standard InChI Key CTXBFNDTQFDFHL-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=CC1=O)C2=CC(=O)N(C=C2)C

Introduction

Chemical Identity and Structural Characteristics

Paraquat dipyridone (CAS 35022-68-5) is structurally related to paraquat, a bipyridylium herbicide widely used for its non-selective weed-killing properties . While paraquat itself consists of two methylated pyridinium rings linked by a central carbon bond, paraquat dipyridone likely arises from oxidative modification, where one or both pyridinium rings undergo transformation into pyridone moieties. This structural shift introduces ketone groups, altering the compound’s redox activity and solubility profile .

Key structural features include:

  • Molecular formula: C12H14N2O2C_{12}H_{14}N_2O_2 (hypothesized based on analogous diquat metabolites ).

  • Redox behavior: Unlike paraquat, which generates reactive oxygen species (ROS) via electron transfer in photosynthetic systems, dipyridone derivatives may exhibit reduced redox cycling due to the stabilization of the oxidized pyridone structure .

Synthesis and Analytical Detection

Detection Methodologies

Paraquat dipyridone is identified and quantified using advanced chromatographic techniques:

MethodDetailsSource
High-performance liquid chromatography (HPLC)Paired with UV/fluorescence detection; separates dipyridone from paraquat and other metabolites .
Mass spectrometry (MS)Electron impact MS confirms molecular weight and fragmentation patterns .

In a study of diquat metabolism, HPLC-UV detected diquat-dipyridone in human serum and urine at concentrations correlating with exposure levels . These methods are likely applicable to paraquat dipyridone, given structural similarities.

Toxicological and Environmental Significance

Metabolic Pathways

Paraquat dipyridone’s formation in biological systems remains poorly characterized. Unlike diquat, which is metabolized into dipyridone and monopyridone derivatives in humans, paraquat resists such transformations, as evidenced by the absence of paraquat-monopyridone in poisoned patients . This metabolic inertia may explain paraquat’s prolonged toxicity compared to diquat .

Regulatory and Research Applications

Reference Materials

Future Research Directions

  • Metabolic Studies: Elucidate whether paraquat dipyridone forms in mammalian systems under specific conditions.

  • Toxicokinetic Models: Compare the distribution and elimination kinetics of paraquat dipyridone with its parent compound.

  • Analytical Advancements: Develop immunoassays or portable sensors for rapid dipyridone detection in field settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator